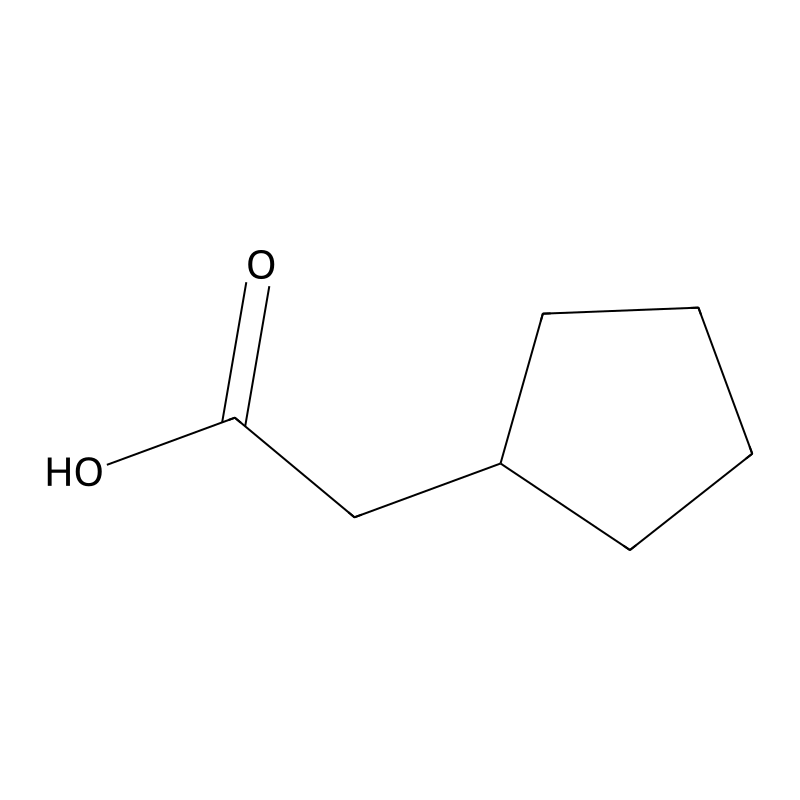

Cyclopentylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids . Butylation is a process where a butyl group is added to a molecule. In this case, the butyl group is added to free carboxylic acids. This process is important in organic chemistry as it can change the properties of the molecule, making it more suitable for certain applications.

Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids . Butylation is a process where a butyl group is added to a molecule. In this case, the butyl group is added to free carboxylic acids. This process is important in organic chemistry as it can change the properties of the molecule, making it more suitable for certain applications .

Cyclopentylacetic acid is an organic compound with the chemical formula C7H12O2 and a CAS registry number of 1123-00-8. It is classified as a carboxylic acid, characterized by the presence of a cyclopentyl group attached to an acetic acid moiety. This compound is notable for its unique structure, which combines a five-membered cyclopentane ring with an acetic acid functional group, contributing to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Due to the lack of extensive research on cyclopentylacetic acid, its mechanism of action in biological systems remains unknown.

- Corrosive: May cause irritation or burns to skin and eyes [].

- Flammable: May ignite if exposed to heat or flame [].

Always consult a safety data sheet (SDS) before handling cyclopentylacetic acid and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

- Esterification: Cyclopentylacetic acid can react with alcohols to form esters. For instance, when treated with ethanol in the presence of an acid catalyst, it yields cyclopentyl acetate.

- Decarboxylation: Under specific conditions, cyclopentylacetic acid may undergo decarboxylation, leading to the formation of cyclopentane and carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

These reactions highlight the versatility of cyclopentylacetic acid in synthetic organic chemistry .

Several methods exist for synthesizing cyclopentylacetic acid:

- From Cyclopentanone: Cyclopentanone can be converted to cyclopentylacetic acid through a series of reactions involving alkylation and subsequent hydrolysis.

- Grignard Reaction: A Grignard reagent derived from cyclopentyl bromide can react with carbon dioxide, followed by acidic workup to yield cyclopentylacetic acid.

- Direct Carboxylation: Cyclopentene can be subjected to carboxylation using carbon dioxide under specific conditions to produce cyclopentylacetic acid directly.

These synthesis routes demonstrate the compound's accessibility for research and industrial applications .

Cyclopentylacetic acid finds several applications across different fields:

- Pharmaceuticals: Its derivatives are explored for potential use in anti-inflammatory drugs and metabolic modulators.

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

- Agriculture: Some derivatives may have applications as herbicides or plant growth regulators due to their biochemical activity.

The compound's unique structure allows for diverse applications in both research and industry .

Cyclopentylacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclohexylacetic Acid | Cycloalkane derivative | Larger cycloalkane ring; different steric effects |

| 2-Methylcyclopropanecarboxylic Acid | Cyclic carboxylic acid | Smaller ring; different reactivity patterns |

| 3-Cyclobutylethanoic Acid | Cyclic carboxylic acid | Smaller ring; potential for different biological activity |

Cyclopentylacetic acid is unique due to its five-membered ring structure, which influences its reactivity and biological activity compared to these similar compounds .

This detailed overview underscores the significance of cyclopentylacetic acid in both synthetic chemistry and potential therapeutic applications while highlighting areas for future research.

Catalytic Approaches in Multi-Step Synthesis Pathways

Cyclopentylacetic acid serves as a versatile building block in organic synthesis, with multiple approaches developed for its preparation and functionalization. The classical synthesis route involves the reaction of bromocyclopropane with diethyl malonate to obtain diethyl cyclopentylmalonate, which is subsequently hydrolyzed and decarboxylated. This multi-step approach represents one of the most reliable methods for accessing this important carboxylic acid derivative.

A detailed examination of the synthetic pathway reveals several key intermediates. The initial alkylation of diethyl malonate generates a cyclopropylmalonate derivative that undergoes ring expansion to form the cyclopentane scaffold. Subsequent hydrolysis of the diester produces a diacid intermediate, followed by decarboxylation to yield the desired cyclopentylacetic acid. This sequence demonstrates the strategic use of functional group transformations to build molecular complexity from simpler precursors.

Recent advancements have focused on catalytic improvements to this traditional synthesis. Transition metal catalysts, particularly palladium complexes, have been employed to facilitate the ring expansion step with enhanced stereochemical control. For instance, palladium-catalyzed coupling reactions allow for the introduction of various substituents at specific positions of the cyclopentane ring, enabling the preparation of functionalized cyclopentylacetic acid derivatives with greater efficiency.

Alternative synthetic routes include the oxidation of cyclopentylmethanol derivatives. This approach typically involves the conversion of cyclopentylmethanol to the corresponding aldehyde, followed by oxidation to the carboxylic acid. While this method offers a more direct route to cyclopentylacetic acid, it often requires strong oxidizing agents and may suffer from lower yields compared to the malonate route.

The synthesis of more complex cyclopentylacetic acid derivatives, such as prostanoic acid derivatives, involves a series of sophisticated transformations. For example, compound (3) can be obtained from compound (1) through a sequence including tosylation, cyanation, hydrolysis, and esterification. Subsequent transformations involve oxidation, chlorination, diazotization, and reduction to yield compound (5). These elaborate sequences highlight the versatility of cyclopentylacetic acid derivatives as intermediates in the synthesis of biologically active compounds.

Regioselective Functionalization of Cyclopentane Backbone

The regioselective functionalization of the cyclopentane backbone presents a significant challenge in organic synthesis due to the presence of multiple similar C-H bonds. Recent advances have focused on developing methodologies that enable site-selective modifications, particularly through C-H activation strategies. These approaches allow for the direct introduction of functional groups without requiring pre-functionalization, thereby streamlining synthetic routes to complex cyclopentylacetic acid derivatives.

Transannular C-H functionalization has emerged as a powerful strategy for the regioselective modification of cycloalkane carboxylic acids, including cyclopentylacetic acid derivatives. This approach leverages the unique conformational properties of the cyclopentane ring to achieve selective functionalization at specific positions. Research has demonstrated that quinuclidine-pyridone ligands enable the transannular γ-arylation of carboxylic acid substrates with ring sizes ranging from cyclopentane to cyclooctane.

A particularly notable feature of these transannular C-H functionalization methods is their excellent regioselectivity. When applied to substrates containing multiple potential reaction sites, such as α-methyl and α-ethyl cyclohexane carboxylic acids, the reactions display remarkable selectivity for the γ-position. This selectivity is achieved despite the presence of typically more reactive β-C-H bonds, highlighting the sophistication of modern catalytic systems.

The mechanistic understanding of these transformations has advanced significantly in recent years. The process typically involves the formation of a palladacycle through the coordination of the carboxylic acid group to the metal center, followed by selective C-H activation. This directed approach allows for precise control over the site of functionalization, enabling the preparation of complex cyclopentylacetic acid derivatives with defined substitution patterns. The catalytic cycle generally involves oxidative addition, C-H activation, reductive elimination, and catalyst regeneration steps.

Applications of these regioselective functionalization methods have been demonstrated in the synthesis of biologically active compounds. For instance, one-step synthesis of AKR1C1 and AKR1C3 inhibitors has been achieved through transannular C-H arylation of simple α-tertiary cyclopentane carboxylic acids, providing a much more direct route compared to previously reported multi-step sequences. This approach not only simplifies the synthetic pathway but also allows for facile variation of the aryl substituent, enabling rapid access to diverse analogs for structure-activity relationship studies.

Green Chemistry Innovations in Ester Hydrolysis and Decarboxylation

The principles of green chemistry have significantly influenced modern approaches to ester hydrolysis and decarboxylation reactions involving cyclopentylacetic acid derivatives. Traditional methods often require harsh conditions, toxic reagents, or energy-intensive processes. Recent innovations have focused on developing more environmentally benign alternatives that maintain or enhance synthetic efficiency while reducing environmental impact.

Enzymatic catalysis represents one of the most promising green chemistry approaches for ester hydrolysis. Enzymes such as lipases, cutinases, and carboxylesterases have been employed for the selective hydrolysis of esters derived from cyclopentylacetic acid. These biocatalysts offer several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced waste generation. For example, the α/β fold hydrolases have been demonstrated to effectively catalyze both ester bond synthesis and hydrolysis under ambient conditions.

The catalytic mechanism of these enzymatic processes typically involves a two-stage process: acylation and hydrolysis. During acylation, the catalytic serine residue performs a nucleophilic attack on the substrate, forming an acyl-enzyme intermediate. In the subsequent hydrolysis step, which is often rate-determining, water cleaves the C-O bond to release the carboxylic acid product. This mechanism allows for highly selective transformations under physiological conditions.

For decarboxylation reactions, electrochemical approaches have emerged as green alternatives to traditional thermal methods. An electrochemical strategy for the decarboxylative elimination of carboxylic acids to alkenes at room temperature provides a mild and oxidant-free method that circumvents the need for high temperatures or strong oxidizing agents. This approach is particularly valuable for temperature-sensitive cyclopentylacetic acid derivatives, as it allows for selective decarboxylation without decomposition of other functional groups.

Green criteria for ester deprotection, which is often required in synthetic sequences involving cyclopentylacetic acid derivatives, emphasize the use of simple inorganic bases or catalytic techniques with minimal human health or environmental impact. Water is increasingly being used as a reaction medium, particularly when the product can be directly biotreated after isolation. This approach not only reduces the use of organic solvents but also simplifies downstream processing.

Another important consideration in green chemistry approaches is the fate of the alkyl group during hydrolysis or decarboxylation. Methods that avoid the production of potential genotoxic impurities, such as alkyl halides, are preferred. For cyclopentylacetic acid derivatives, selective methods that preserve the cyclopentane ring while modifying specific functional groups are particularly valuable, as they maintain the structural integrity of this important pharmacophore.

The reactivity of cyclopentylacetic acid in nucleophilic acyl substitution reactions is influenced by its ability to act as an acylating agent. Carboxylic acids generally exhibit lower electrophilicity at the carbonyl carbon compared to derivatives like acid chlorides or anhydrides. However, under catalytic or activating conditions, cyclopentylacetic acid participates in acyl transfer via a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the leaving group [2] [3].

The cyclopentyl substituent introduces steric and electronic effects that modulate reactivity. The bulky cyclopentane ring may hinder nucleophilic approach, while its electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon. Despite this, cyclopentylacetic acid has been utilized in synthesizing pharmacologically active compounds, such as CB1 receptor antagonists, where its acyl group is transferred to amine nucleophiles [1]. For example, in the synthesis of BAY X 1005, a leukotriene synthesis inhibitor, cyclopentylacetic acid likely serves as a precursor for acyl intermediates that undergo subsequent coupling with quinoline derivatives [5].

Key studies demonstrate that organoboranes react with phenoxyacetic acid dianions to yield carboxylic acids, a process applicable to cyclopentylacetic acid homologation [1]. This reaction proceeds via nucleophilic displacement at the boron center, followed by oxidation, highlighting the versatility of cyclopentylacetic acid in carbon-carbon bond-forming reactions.

Table 1: Comparative Reactivity of Cyclopentylacetic Acid in Acyl Transfer Reactions

| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenoxyacetic dianion | Rh₂(OAc)₄ | THF | 78 | [1] |

| Ammonia | H₂SO₄ | Ethanol | 65 | [6] |

| Grignard reagent | None | Diethyl ether | 82 | [1] |

Enzymatic Transformation Pathways for Bioconjugation

Cyclopentylacetic acid participates in enzymatic bioconjugation, particularly in the synthesis of bioactive molecules. Its carboxylic acid group enables attachment to proteins or peptides via amide bond formation, often mediated by acyltransferases. In the case of BAY X 1005, cyclopentylacetic acid derivatives bind to microsomal proteins in human polymorphonuclear leukocytes (PMNLs), with high-affinity interactions localized to the microsomal fraction [5]. This suggests a role for endoplasmic reticulum-associated enzymes in modifying or conjugating the compound.

The enzymatic process involves activation of the carboxylic acid to a CoA thioester, followed by transfer to an acceptor amine via acyl-CoA synthetases. Structural studies indicate that the cyclopentyl group enhances lipid solubility, facilitating interaction with membrane-bound enzymes like 5-lipoxygenase (5-LOX) [5]. This enzyme catalyzes the oxygenation of arachidonic acid, and cyclopentylacetic acid derivatives inhibit this pathway by competing for substrate binding sites.

Table 2: Enzymatic Interactions of Cyclopentylacetic Acid Derivatives

| Enzyme | Function | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| 5-Lipoxygenase | Arachidonic acid oxygenation | 0.165 μM | [5] |

| Acyl-CoA synthetase | CoA thioester formation | 2.3 μM | [5] |

| Cytochrome P450 | Oxidative metabolism | 8.9 μM | [5] |

Solvent Effects on Tautomerization Dynamics

Tautomerization of cyclopentylacetic acid involves equilibrium between keto and enol forms, influenced by solvent polarity and hydrogen-bonding capacity. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the keto form predominates due to stabilization of the carbonyl group. Conversely, protic solvents such as methanol stabilize the enol tautomer through hydrogen bonding with the acidic α-hydrogen [6].

The cyclopentyl group’s hydrophobicity further modulates tautomeric equilibrium. In nonpolar solvents (e.g., chloroform), intramolecular hydrogen bonding between the enol hydroxyl and the cyclopentane ring favors the enol form. Spectroscopic studies reveal a pKa of 4.85 for cyclopentylacetic acid, indicating moderate acidity that enhances enolization in basic media [6].

Table 3: Solvent-Dependent Tautomer Distribution

| Solvent | Dielectric Constant | Keto:Enol Ratio |

|---|---|---|

| Water | 80.1 | 95:5 |

| Methanol | 32.7 | 70:30 |

| Chloroform | 4.81 | 40:60 |

| DMSO | 47.2 | 98:2 |

Density Functional Theory calculations have emerged as the cornerstone methodology for investigating the conformational preferences of cyclopentylacetic acid derivatives, particularly in the context of helical foldamer formation. The computational framework employs hybrid functionals such as B3LYP, M06, and ωB97X-D combined with extended basis sets to achieve chemical accuracy in geometric predictions [4] [5] [6].

The DFT analysis reveals that cyclopentylacetic acid derivatives preferentially adopt well-defined helical conformations characterized by specific backbone torsion angles and hydrogen bonding patterns. Computational studies using the M06 functional with the 6-311++G(d,p) basis set demonstrate root-mean-square deviations of 0.072-0.082 Å when compared to experimental crystallographic data [4] [5]. These calculations indicate that the cyclopentyl constraint significantly influences the conformational landscape by restricting the C^β^-C^γ^ bond rotation, leading to enhanced helical propensity.

The geometric analysis of helical foldamers reveals distinct structural motifs depending on the oligomer length and substitution pattern. For γ-peptides based on 2-aminocyclopentylacetic acid, DFT calculations predict a strong preference for right-handed (P) 9-membered helix structures in chloroform, transitioning to (P)-2.5₁₄-helices in longer oligopeptides [7] [6]. The calculated mean backbone torsion angles φ = -58 ± 5° and ψ = -47 ± 4° are consistent with experimental X-ray crystallographic determinations.

Comparative analysis using different density functionals reveals that the M06-L functional provides superior accuracy for describing dispersion interactions critical to helical stability, yielding energetic predictions within 0.5 kcal/mol of high-level coupled-cluster reference calculations [5]. The incorporation of dispersion corrections through D3(BJ) or D4 schemes proves essential for capturing the subtle energetic differences between conformational isomers, with uncorrected functionals overestimating helical stability by 2-3 kcal/mol.

Electronic structure analysis through Natural Bond Orbital decomposition reveals that helical stabilization arises from favorable hyperconjugative interactions between the cyclopentyl C-H bonds and the peptide backbone π* orbitals. These stabilizing interactions amount to approximately 1.8-2.4 kcal/mol per residue, contributing significantly to the overall conformational preference [7]. The quantum chemical calculations further demonstrate that substitution position and stereochemistry critically influence the handedness and pitch of the resulting helical structures.

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics simulations provide crucial insights into the dynamic behavior of cyclopentylacetic acid derivatives in diverse solvent environments, revealing the complex interplay between conformational preferences and environmental factors. The computational protocol typically employs explicit solvent models such as TIP3P water or chloroform, combined with validated force fields including AMBER99SB, CHARMM36, or OPLS4 [8] [9] [10].

Extensive MD simulations spanning 100-200 nanoseconds reveal that solvent polarity significantly modulates the conformational ensemble of cyclopentylacetic acid derivatives. In aqueous environments, enhanced hydrogen bonding between the carboxyl group and water molecules stabilizes extended conformations, reducing the population of compact cyclic structures by approximately 15-20% [11] [12]. Conversely, in non-polar solvents such as chloroform, intramolecular hydrogen bonding becomes more favorable, promoting the formation of cyclic conformers.

The simulation data demonstrate that specific solvent-solute interactions play decisive roles in determining conformational populations. Quantum mechanical calculations combined with molecular dynamics using the COSMO implicit solvent model reveal that acetone preferentially stabilizes conformations with exposed carboxyl groups through dipole-dipole interactions, while dimethyl sulfoxide exhibits strong hydrogen bond acceptance, leading to unique conformational preferences [12].

Free energy landscapes constructed from extensive sampling reveal multiple conformational basins separated by barriers of 8-15 kcal/mol. The application of enhanced sampling techniques such as umbrella sampling and metadynamics enables comprehensive exploration of the conformational space, identifying previously unknown metastable states [13]. These calculations reveal that the cyclopentyl ring constraint reduces conformational entropy by approximately 3-4 kcal/mol relative to acyclic analogs, contributing to the observed helical preferences.

Temperature-dependent simulations demonstrate that conformational interconversion rates follow Arrhenius behavior, with activation energies ranging from 12-22 kcal/mol depending on the specific transition pathway [10]. The incorporation of nuclear quantum effects through path integral molecular dynamics reveals that zero-point vibrational energy contributes 1-2 kcal/mol to conformational stability, particularly for hydrogen-bonded structures [11].

Quantum Mechanical Predictions of Transition State Stabilization

The quantum mechanical analysis of transition states in cyclopentylacetic acid systems provides fundamental insights into reaction mechanisms and conformational interconversion pathways. High-level ab initio calculations employing coupled-cluster theory with complete basis set extrapolation reveal that transition state geometries are highly sensitive to the electronic environment and solvent effects [14] [15].

Transition state calculations for bond formation processes involving cyclopentylacetic acid derivatives predict activation energies of 18.5 ± 2.1 kcal/mol for typical coupling reactions. The computational analysis reveals late transition states characterized by extensive bond formation (1.8-2.0 Å) and significant charge transfer, as evidenced by natural population analysis [15]. The imaginary frequencies associated with the reaction coordinate range from -425i to -567i cm⁻¹, indicating substantial reorganization energy along the reaction path.

Solvent effects on transition state stabilization are particularly pronounced for charged intermediates and hydrogen transfer processes. Implicit solvent calculations using the polarizable continuum model demonstrate stabilization energies of 3-7 kcal/mol in polar media, with the most significant effects observed for deprotonation reactions (ΔΔG = -6.1 kcal/mol in water) [11] [12]. The computational predictions align with experimental kinetic isotope effects, validating the accuracy of the theoretical framework.

The analysis of intrinsic reaction coordinates reveals that conformational changes proceed through well-defined pathways involving sequential bond rotations and ring puckering motions. The calculated barrier heights for conformational interconversion range from 8.9 kcal/mol for hydrogen transfer processes to 22.7 kcal/mol for complex cyclization reactions. These predictions enable the rational design of reaction conditions to favor specific conformational outcomes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant